molecular formula C20H18N4 B1425510 (E)-1-{[2-(3-Methylphenyl)hydrazinylidene](phenyl)methyl}-2-phenyldiazene CAS No. 71274-65-2

(E)-1-{[2-(3-Methylphenyl)hydrazinylidene](phenyl)methyl}-2-phenyldiazene

Cat. No.: B1425510
CAS No.: 71274-65-2
M. Wt: 314.4 g/mol
InChI Key: TXSUIVPRHHQNTM-UHFFFAOYSA-N
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Description

(E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene is an organic compound characterized by its complex structure, which includes multiple aromatic rings and diazene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene typically involves the condensation of 3-methylphenylhydrazine with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then coupled with a diazonium salt to yield the final product. Common solvents used in this synthesis include ethanol, methanol, and acetonitrile, with reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding azo compounds.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the diazene groups into amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene serves as a precursor for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile building block in synthetic chemistry.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features allow for interactions with biological targets, making it a candidate for drug discovery and development.

Industry

In the materials science field, (E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene can be used in the synthesis of dyes and pigments. Its stability and color properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of (E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazene groups can participate in redox reactions, influencing cellular processes. Additionally, its aromatic rings allow for π-π interactions with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-{2-(4-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene
  • (E)-1-{2-(2-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene
  • (E)-1-{2-(3-Chlorophenyl)hydrazinylidenemethyl}-2-phenyldiazene

Uniqueness

(E)-1-{2-(3-Methylphenyl)hydrazinylidenemethyl}-2-phenyldiazene is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions. This structural variation can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

N'-(3-methylanilino)-N-phenyliminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-16-9-8-14-19(15-16)22-24-20(17-10-4-2-5-11-17)23-21-18-12-6-3-7-13-18/h2-15,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSUIVPRHHQNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90722547
Record name (E)-1-{[2-(3-Methylphenyl)hydrazinylidene](phenyl)methyl}-2-phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71274-65-2
Record name (E)-1-{[2-(3-Methylphenyl)hydrazinylidene](phenyl)methyl}-2-phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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